molecular formula C18H12N4O3S B2587971 (E)-5-(2-nitrobenzylidene)-2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 618853-07-9

(E)-5-(2-nitrobenzylidene)-2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No. B2587971
CAS RN: 618853-07-9
M. Wt: 364.38
InChI Key: VJTJVIUWMNXCRK-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-(2-nitrobenzylidene)-2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Anticancer Properties

  • A study focused on synthesizing novel thiazolo[3,2-b][1,2,4]triazole-6-ones, including derivatives similar to the compound , for anticancer properties. Several of these compounds showed excellent anticancer properties at 10 μM concentrations, particularly derivatives 2h and 2i, which were active against cancer cell lines without causing toxicity to normal somatic cells (Holota et al., 2021).

Platelet Aggregation Inhibition

  • Research conducted in 1995 synthesized new compounds with structures similar to (E)-5-(2-nitrobenzylidene)-2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one. These compounds were investigated for their ability to inhibit platelet aggregation (Tozkoparan et al., 1995).

Anti-inflammatory Activities

  • A study in 2001 synthesized compounds with a similar structure, which were then tested for their anti-inflammatory activity and ulcerogenic potential in mice. One compound, in particular, showed higher anti-inflammatory activity than analogue derivatives and the reference drug Indometacin (Tozkoparan et al., 2001).

Antimicrobial Activities

  • A 2013 study synthesized thiazolo[3,2-b][1,2,4]triazoles, which showed significant antibacterial and antifungal activities against a range of microorganisms. These findings demonstrate the potential of these compounds in antimicrobial applications (Kumar et al., 2013).

properties

IUPAC Name

(5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S/c1-11-6-2-4-8-13(11)16-19-18-21(20-16)17(23)15(26-18)10-12-7-3-5-9-14(12)22(24)25/h2-10H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTJVIUWMNXCRK-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=CC=C4[N+](=O)[O-])SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C\C4=CC=CC=C4[N+](=O)[O-])/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(2-nitrobenzylidene)-2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.